N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Validation
The International Union of Pure and Applied Chemistry systematic name for this compound has been computationally determined as N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]-4-methoxybenzenesulfonamide. This nomenclature follows the standardized International Union of Pure and Applied Chemistry rules for naming complex organic compounds containing multiple functional groups and heterocyclic systems. The structural formula validation reveals a molecular composition of C17H15ClN2O4S, confirming the presence of seventeen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom.
The compound's structure incorporates several distinct molecular components that contribute to its systematic naming convention. The core framework consists of a benzenesulfonamide group substituted with a methoxy group at the para position, which forms the primary structural backbone. The secondary component features an isoxazole ring system, specifically a 1,2-oxazol ring, which is substituted at the 3-position with a 2-chlorophenyl group. The connectivity between these two major structural units occurs through a methylene bridge linking the nitrogen atom of the sulfonamide group to the 5-position of the isoxazole ring.
The International Union of Pure and Applied Chemistry naming system accurately reflects the hierarchical arrangement of functional groups within the molecule. The sulfonamide functionality takes precedence in the naming convention, with the methoxybenzenesulfonamide portion serving as the parent structure. The substituent group, comprising the chlorophenyl-substituted isoxazole moiety connected via a methylene linker, is appropriately designated as the N-substituted component in the systematic name.
Computational validation of the structural formula has been performed using advanced chemical informatics tools, with the structure being processed through PubChem's computational chemistry platform as of the 2025.04.14 release. The molecular geometry and connectivity have been verified through multiple computational approaches, ensuring accuracy in both the two-dimensional structural representation and three-dimensional conformational analysis.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The compound has been assigned Chemical Abstracts Service registry number 343372-69-0, which serves as its unique numerical identifier in the Chemical Abstracts Service database system. This registry number was first established when the compound was initially registered in the Chemical Abstracts Service database, providing a standardized reference point for chemical literature and database searches. The Chemical Abstracts Service number ensures unambiguous identification across different chemical information systems and facilitates efficient retrieval of compound-related information from scientific databases.
Beyond the Chemical Abstracts Service registry number, the compound possesses several additional chemical identifiers that enhance its accessibility across various chemical information platforms. The PubChem Compound Identifier has been assigned as 1480799, establishing its unique presence within the National Center for Biotechnology Information's chemical database. This identifier enables direct access to comprehensive chemical property data, biological activity information, and related research literature through the PubChem platform.
The compound's molecular structure has been encoded using multiple standardized chemical notation systems. The International Chemical Identifier string provides a complete textual representation of the molecular structure: InChI=1S/C17H15ClN2O4S/c1-23-12-6-8-14(9-7-12)25(21,22)19-11-13-10-17(20-24-13)15-4-2-3-5-16(15)18/h2-10,19H,11H2,1H3. The corresponding International Chemical Identifier Key, LCAYWDANTWYSBO-UHFFFAOYSA-N, serves as a condensed hash representation of the complete molecular structure.
The Simplified Molecular Input Line Entry System notation provides an alternative structural encoding: COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3Cl. This notation system offers a compact representation of the molecular structure that can be easily processed by computational chemistry software and database search algorithms. The Chemical European Molecular Biology Laboratory identifier CHEMBL1458986 establishes the compound's presence within the European Molecular Biology Laboratory's chemical database, facilitating access to bioactivity and pharmacological data.
Comparative Analysis of Synonymic Representations in Chemical Databases
The compound exhibits significant nomenclature diversity across different chemical databases, with multiple synonymic representations reflecting variations in naming conventions and structural emphasis. A comprehensive analysis of database entries reveals at least five distinct synonymic forms documented in major chemical information systems. These variations primarily arise from differences in the representation of the isoxazole ring system, with some databases utilizing "isoxazolyl" nomenclature while others employ "1,2-oxazol" terminology.
The primary synonymic variations include: this compound, N-{[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide, N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]-4-methoxybenzenesulfonamide, and N-{[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-methoxybenzenesulfonamide. These variations demonstrate the flexibility in chemical nomenclature systems while maintaining structural accuracy and chemical identity.
Database-specific naming conventions contribute to the observed synonymic diversity. PubChem employs standardized International Union of Pure and Applied Chemistry nomenclature computed through Lexichem TK 2.7.0 software, resulting in the systematic name N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]-4-methoxybenzenesulfonamide. Alternative chemical suppliers and research databases may utilize different naming conventions based on their internal nomenclature standards or historical naming practices.
The comparative analysis reveals that synonymic variations do not alter the fundamental chemical identity of the compound but rather reflect different approaches to systematic chemical naming. All documented synonyms maintain accurate representation of the core structural features: the 2-chlorophenyl substituent on the isoxazole ring, the methylene linker, and the 4-methoxybenzenesulfonamide framework. This consistency across synonymic representations ensures reliable compound identification regardless of the specific naming convention employed in different chemical databases.
| Database Identifier | Nomenclature System | Representative Name |
|---|---|---|
| PubChem CID 1480799 | International Union of Pure and Applied Chemistry | N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]-4-methoxybenzenesulfonamide |
| Chemical Abstracts Service 343372-69-0 | Chemical Abstracts Service | This compound |
| Chemical European Molecular Biology Laboratory CHEMBL1458986 | Chemical European Molecular Biology Laboratory | N-{[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-methoxybenzenesulfonamide |
Properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-12-6-8-14(9-7-12)25(21,22)19-11-13-10-17(20-24-13)15-4-2-3-5-16(15)18/h2-10,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAYWDANTWYSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation and Cyclization
The isoxazole ring is constructed via a [3+2] cycloaddition between a nitrile oxide and a dipolarophile. A representative pathway involves:
- 2-Chlorobenzaldehyde Oxime Synthesis :
Functionalization to 5-(Aminomethyl)isoxazole
The carboxyl group is reduced to an aminomethyl sidechain:
- Reduction of Carboxylic Acid :
- Reagents : LiAlH₄ (lithium aluminum hydride), tetrahydrofuran (THF), 0°C to reflux.
- Intermediate : 5-(Hydroxymethyl)isoxazole.
- Amination via Mitsunobu Reaction :
Sulfonamide Coupling
Preparation of 4-Methoxybenzenesulfonyl Chloride
Sulfonation of 4-methoxybenzene is critical. A patented chlorosulfonation method (adapted from CN105130919A) provides insights:
| Parameter | Value/Range |
|---|---|
| Chlorosulfonic Acid Ratio | 4:1 to 8:1 (v/w) |
| Temperature | -25°C to 15°C |
| Reaction Time | 2–8 hours |
| Solvent | Dichloromethane |
Procedure :
4-Methoxybenzene is treated with chlorosulfonic acid under controlled exothermic conditions. The crude sulfonyl chloride is purified via recrystallization in low-polarity solvents (hexane/ether mixtures).
Coupling to Form the Sulfonamide
The amine intermediate reacts with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:
| Parameter | Value/Range |
|---|---|
| Base | Pyridine or Et₃N |
| Solvent | Dichloromethane |
| Temperature | 0°C to 25°C |
| Reaction Time | 1–4 hours |
Mechanism : Nucleophilic attack by the amine on the electrophilic sulfur atom, followed by deprotonation. The product is isolated via aqueous workup and solvent evaporation.
Purification and Characterization
Recrystallization Optimization
Crude sulfonamide is purified using solvent systems that balance solubility and selectivity:
| Solvent System | Temperature Range | Purity After Crystallization |
|---|---|---|
| Ethanol/Water (3:1) | 0–5°C | ≥98% |
| Hexane/Ethyl Acetate | 35–40°C | 95–97% |
Analytical Validation
- ¹H/¹³C NMR : Confirms substitution patterns and functional group integrity. Key signals include:
- HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Cost-Efficiency Metrics
- Raw Material Cost : ~$120–150/kg (pilot-scale estimate).
- Yield Optimization :
- Batch Process : 65–70% overall yield.
- Continuous Flow : Pilot studies suggest 75–80% yield with reduced reaction times.
Chemical Reactions Analysis
Isoxazole Ring Formation
Isoxazoles are typically synthesized via 1,3-dipolar cycloadditions of nitrile oxides with alkenes or alkynes . For the 3-(2-chlorophenyl)-5-isoxazolyl fragment:
-
A nitrile oxide (e.g., generated from hydroximoyl chloride) could react with a substituted alkyne or alkene under thermal or catalytic conditions.
-
Alternative methods include cyclization reactions of β-keto hydroxamic acids or enamine intermediates .
Sulfonamide Formation
The sulfonamide group (4-methoxybenzenesulfonamide) is likely introduced via reaction of a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) with an amine precursor. For the target compound:
-
The amine precursor could be a benzylamine derivative containing the isoxazole moiety.
-
Reaction conditions may involve base-mediated coupling (e.g., pyridine, Et₃N) under reflux.
Key Reaction Conditions
Hydrolysis
-
Sulfonamide hydrolysis : Acidic or basic conditions may cleave the sulfonamide group, yielding a sulfonic acid and an amine.
-
Isoxazole ring cleavage : Strong acids (e.g., HCl) or bases (e.g., NaOH) could disrupt the heterocycle, forming oximes or other intermediates .
Substitution Reactions
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide typically involves a multi-step process that includes the formation of isoxazole derivatives. The reaction conditions often utilize various catalysts and solvents to optimize yield and purity. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and ensure the integrity of the compound.
Biological Activities
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. The compound's mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. It has shown the ability to reduce inflammatory markers in various models, indicating its potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment. This suggests that the compound may be a viable candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL, respectively. These findings highlight its potential application in treating bacterial infections.
Case Study 3: Anti-inflammatory Studies
A recent study focused on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The treatment resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by approximately 50%, showcasing its therapeutic potential in inflammatory conditions.
Data Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2024 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-α reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(2,4-dichlorophenoxy)phenol
- 4-Chloro-3,5-dimethylphenol
- 2,4-Dinitrophenylhydrazine
Uniqueness
N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide is unique due to its combination of a chlorophenyl group, an isoxazole ring, and a methoxybenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Biological Activity
N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide is a sulfonamide compound with significant biological activity. Its molecular formula is C17H15ClN2O4S, and it has a molecular weight of approximately 378.83 g/mol. This compound has been studied for its potential therapeutic applications, particularly in the field of pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound exhibits properties that may inhibit certain enzymatic activities, contributing to its potential as an anti-inflammatory and anticancer agent.
Pharmacological Studies
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Activity : Some findings indicate potential antimicrobial effects against specific bacterial strains, making it a candidate for further investigation in antimicrobial therapy.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Case Study 1 : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Case Study 2 : A study evaluating its anti-inflammatory properties showed that the compound reduced the levels of pro-inflammatory cytokines in cultured macrophages, suggesting its utility in treating inflammatory diseases.
- Case Study 3 : Research on the antimicrobial effects revealed that the compound exhibited inhibitory activity against Gram-positive bacteria, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN2O4S |
| Molecular Weight | 378.83 g/mol |
| CAS Number | 343372-69-0 |
| Biological Targets | COX enzymes, cancer cells |
| Potential Applications | Anti-inflammatory, anticancer, antimicrobial |
Q & A
Q. What are the common synthetic routes for N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide?
A key precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is synthesized via o-chlorobenzoxime chloride formation (using o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions), followed by cyclization with ethyl acetoacetate. Subsequent chlorination with phosphorus pentachloride yields the acyl chloride intermediate, which reacts with 4-methoxybenzenesulfonamide to form the target compound. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts .
Q. How is the structural integrity of this compound verified in synthetic workflows?
X-ray crystallography (XRD) is the gold standard for confirming molecular geometry. For example, sulfonamide derivatives with methoxyphenyl groups have been structurally validated via XRD, revealing bond angles and torsion angles critical for bioactivity . Complementary techniques include -/-NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What analytical methods are used to study its spectroscopic properties?
Spectrofluorometry can quantify fluorescence intensity, particularly for sulfonamide derivatives with aromatic systems. UV-Vis spectroscopy identifies π→π* transitions in the isoxazole and chlorophenyl moieties, while FT-IR confirms sulfonamide (S=O) and methoxy (C-O-C) stretching vibrations .
Advanced Research Questions
Q. How can researchers optimize reaction yields for intermediates like 3-(2-chlorophenyl)-5-methylisoxazole?
Yield optimization requires careful control of stoichiometry and reaction kinetics. For example, using a 1:1 molar ratio of 2,4,6-trichlorotriazine and 4-methoxyphenol in stepwise reactions minimizes side products. Catalytic bases (e.g., triethylamine) enhance nucleophilic substitution efficiency in sulfonamide bond formation .
Q. How should contradictory bioactivity data be resolved in pharmacological studies?
Contradictory results (e.g., antiviral vs. inactive outcomes) may arise from assay-specific conditions. Orthogonal validation using plaque reduction assays (for antiviral activity) and enzyme inhibition studies (e.g., targeting HSV-1 thymidine kinase) can clarify mechanisms. Dose-response curves and toxicity controls (e.g., MTT assays) ensure specificity .
Q. What strategies mitigate byproduct formation during chlorination steps?
Byproducts like polychlorinated derivatives can be minimized by controlling chlorine gas flow rate and reaction temperature. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) isolates the target compound .
Q. How does the compound’s electronic structure influence its agrochemical potential?
The electron-withdrawing sulfonamide group enhances electrophilicity, potentially improving herbicidal activity. Computational studies (e.g., DFT) can map charge distribution and predict interaction with plant enzymes like acetolactate synthase. Comparative studies with trifluoromethyl pyridine derivatives highlight substituent effects on bioactivity .
Methodological Considerations
Q. What protocols are recommended for studying metal-complexation behavior?
Titration with transition metals (e.g., Cu, Fe) in ethanol/water solutions, monitored via UV-Vis spectroscopy, identifies chelation sites (e.g., sulfonamide nitrogen). Job’s method determines stoichiometry, while ESI-MS confirms complex formation .
Q. How can researchers validate thermal stability for material science applications?
Thermogravimetric analysis (TGA) under nitrogen atmosphere (10°C/min) assesses decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions, correlating stability with substituent hydrophobicity (e.g., methoxy vs. bromophenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
